molecular formula C13H14N2O3S B009913 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 19837-84-4

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B009913
CAS No.: 19837-84-4
M. Wt: 278.33 g/mol
InChI Key: XBXWZQQQBVBPAC-UHFFFAOYSA-N
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Description

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide (CAS No. 19837-84-4) is a sulfonamide derivative characterized by a 4-aminobenzenesulfonamide core with a 2-methoxyphenyl substituent on the sulfonamide nitrogen. Its molecular formula is C₁₃H₁₄N₂O₃S, and it has a molecular weight of 278.33 g/mol . The methoxy group (-OCH₃) at the ortho position of the phenyl ring distinguishes it from other sulfonamides, influencing its electronic, steric, and pharmacokinetic properties. Sulfonamides are historically significant as antibacterial agents, targeting dihydropteroate synthase (DHPS) in folate biosynthesis. However, structural modifications like the 2-methoxyphenyl group may expand its applications to antifungal, anticancer, or anti-inflammatory activities .

Preparation Methods

General Synthetic Strategies for Benzenesulfonamides

Nucleophilic Substitution Reactions

The synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide typically begins with the reaction of 4-aminobenzenesulfonyl chloride and 2-methoxyaniline (o-anisidine). This nucleophilic substitution proceeds via the attack of the amine’s lone pair on the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond .

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both reactants.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as sulfonyl chloride hydrolysis.

Example Procedure :

  • Dissolve 4-aminobenzenesulfonyl chloride (1.0 equiv) in DCM (10 mL/g).

  • Add 2-methoxyaniline (1.1 equiv) dropwise under nitrogen.

  • Introduce TEA (1.2 equiv) and stir for 6–12 hours at 25°C.

  • Quench with water, extract the organic layer, and concentrate under reduced pressure.

Yield : 70–85% (crude), depending on reactant purity .

Methodological Variations and Optimization

Catalytic Amidation

Alternative methods employ coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the sulfonyl chloride for amide bond formation. This approach is advantageous when using thermally sensitive amines.

Optimized Protocol :

ParameterCondition
SolventTHF
Coupling AgentEDC (1.2 equiv)
Reaction Time4 hours
Temperature0°C → 25°C (gradual warming)
Yield88% (post-purification)

This method reduces side-product formation compared to traditional nucleophilic substitution, particularly when steric hindrance is a concern .

Solvent and Temperature Effects

A comparative study of solvents and temperatures reveals critical insights:

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
DCM25127895.2
THF4088296.5
Acetone25106592.1

THF at mild reflux (40°C) enhances reaction kinetics without compromising purity, making it the solvent of choice for scale-up .

Purification and Analytical Validation

Recrystallization Techniques

Crude product purification is achieved via recrystallization from acetone/water mixtures. A typical protocol involves:

  • Dissolving the crude product in hot acetone (5 mL/g).

  • Adding deionized water (2:1 v/v) until cloudiness appears.

  • Cooling to 4°C for 12 hours to precipitate crystals.

Outcome :

  • Yield Recovery : 90–95%

  • Purity : >99% (HPLC)

Chromatographic Purification

For highly impure batches, silica gel column chromatography with ethyl acetate/hexane (3:7) eluent resolves residual starting materials and by-products.

Chromatography Data :

FractionRfComposition
1–50.2Solvent/Impurities
6–100.5Target Compound
11–150.8Over-polar By-products

Reaction Monitoring and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile/water (60:40) at 1.0 mL/min. Detection at 254 nm confirms purity and identifies impurities.

Typical Chromatogram :

  • Retention Time: 8.2 minutes (target compound)

  • Purity: 99.5% (area normalization)

Spectroscopic Characterization

  • IR (KBr) : ν = 1330 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 6.72 (m, 3H, o-methoxyphenyl), 3.83 (s, 3H, OCH₃).

  • MS (ESI+) : m/z 293.1 [M+H]⁺.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 1 kg batch synthesis in a stirred-tank reactor demonstrates scalability:

  • Reactor Volume : 50 L

  • Mixing Speed : 200 rpm

  • Temperature Control : ±2°C

  • Yield : 84% (post-recrystallization)

Cost Analysis :

ComponentCost/kg (USD)
4-Aminobenzenesulfonyl Chloride120
2-Methoxyaniline95
Solvent Recovery20

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to premature hydrolysis, reducing yields. Mitigation includes:

  • Strict anhydrous conditions (molecular sieves, nitrogen atmosphere).

  • Pre-drying solvents over CaH₂.

By-product Formation

Nonselective sulfonation at the 4-amino group is minimized by:

  • Using a slight excess of 2-methoxyaniline (1.1 equiv).

  • Gradual addition of sulfonyl chloride to the amine solution.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H14N2O3S
  • Molar Mass : 278.33 g/mol
  • Structure : Characterized by an amino group at the para position of the benzene ring and a methoxyphenyl group attached to the sulfonamide nitrogen.

Medicinal Chemistry

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antibacterial Agents : The compound is utilized in developing new antibiotics due to its ability to inhibit bacterial growth. Studies indicate that derivatives of this compound show significant activity against Gram-positive bacteria.
  • Anti-inflammatory Compounds : Research has demonstrated that modifications of this sulfonamide can yield potent anti-inflammatory agents, which are essential in treating conditions like arthritis and other inflammatory diseases.

Case Study: Synthesis of Antibacterial Agents

A series of derivatives were synthesized from this compound, leading to compounds with enhanced antibacterial properties. The structure-activity relationship (SAR) studies highlighted the importance of the methoxy group in increasing biological activity against specific bacterial strains .

Biological Research

In biological research, this compound functions as a valuable probe for studying enzyme activities and protein interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly carbonic anhydrases (CAs), which play critical roles in physiological processes. Its binding affinity towards different CA isoforms has been extensively studied, revealing potential therapeutic targets for conditions like glaucoma and epilepsy .
  • Cellular Effects : This compound influences cellular metabolism by modulating signaling pathways and gene expression. It has been observed to affect the phosphorylation states of key proteins involved in metabolic pathways, thereby altering cell function.

Case Study: Inhibition of Carbonic Anhydrases

Research conducted on this compound revealed its strong binding affinity for CA II isoform, showcasing its potential as a lead compound for developing CA inhibitors. The study employed fluorescent thermal shift assays to quantify binding interactions, demonstrating significant inhibition at nanomolar concentrations .

Materials Science

The unique chemical properties of this compound have led to its application in materials science:

  • Polymer Development : The compound is used as a precursor for synthesizing advanced polymers and coatings. Its sulfonamide functionality contributes to improved thermal stability and mechanical properties in polymer matrices.
  • Coatings : Research indicates that incorporating this compound into coating formulations enhances their performance characteristics, such as adhesion and resistance to environmental degradation.

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Case Studies
Medicinal ChemistryAntibacterial agents, anti-inflammatory compoundsDerivatives show enhanced activity against bacteria
Biological ResearchEnzyme inhibition, cellular metabolism modulationSignificant inhibition of carbonic anhydrases observed
Materials SciencePolymer synthesis, advanced coatingsImproved thermal stability and mechanical properties noted

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antibacterial activity or anti-inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonamides

Sulfonamides share the 4-aminobenzenesulfonamide scaffold but differ in the substituent on the sulfonamide nitrogen. These variations significantly alter their physicochemical properties, biological activities, and safety profiles. Below is a detailed comparison:

Structural and Functional Group Variations

Impact of Substituents on Physicochemical Properties

  • Lipophilicity: The 2-methoxyphenyl group increases lipophilicity compared to unsubstituted sulfanilamide (logP ~2.1 vs.
  • Electronic Effects : The electron-donating methoxy group may decrease the sulfonamide’s acidity (pKa), influencing its ionization state and interaction with biological targets like DHPS .
  • Steric Effects : Bulky substituents (e.g., pyrimidin-2-yl in sulfamerazine) reduce enzymatic binding efficiency, whereas smaller groups (e.g., thiazol-2-yl in sulfathiazole) improve target affinity .

Biological Activity

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, a member of the aminobenzenesulfonamide class, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound, characterized by the molecular formula C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S and a molecular weight of 278.33 g/mol, exhibits interactions with various biological targets, influencing multiple biochemical pathways.

Target Interactions

The primary mode of action for this compound involves its ability to form covalent bonds with specific enzymes and proteins. This interaction can lead to inhibition or activation of these targets, ultimately affecting cellular functions. For example, it has been shown to interact with sulfonamide-binding proteins, which play crucial roles in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound inhibits certain enzymatic activities, particularly those associated with sulfonamide-binding proteins. The inhibition can alter metabolic processes significantly, impacting cellular metabolism and function.

Cellular Effects

The compound influences cell signaling pathways and gene expression. It has been observed to modulate kinase activity, affecting the phosphorylation states of key signaling proteins. Additionally, it can alter the expression levels of genes involved in various metabolic pathways .

In Vitro and In Vivo Studies

In laboratory settings, this compound exhibits time-dependent effects on cellular functions. Long-term exposure studies reveal sustained impacts on cellular metabolism and function. Dosage variations in animal models demonstrate that lower doses may yield beneficial effects, while higher doses can lead to toxicity .

Case Studies

  • Cardiovascular Effects : A study utilizing an isolated rat heart model showed that certain benzenesulfonamide derivatives could significantly decrease perfusion pressure and coronary resistance. This suggests a potential interaction with calcium channels, influencing cardiovascular dynamics .
  • Antitumor Activity : Although some derivatives have shown promise in inhibiting tumor growth in mouse models, this compound itself did not demonstrate significant antitumor effects in preliminary studies .

Metabolic Pathways

This compound participates in several metabolic pathways through its interactions with enzymes and cofactors. These interactions can significantly alter metabolic flux and metabolite levels within cells. Understanding these pathways is crucial for elucidating the compound's overall impact on biological systems.

Transport and Distribution

The transport mechanisms of this compound within biological systems involve specific transporters and binding proteins that influence its localization and accumulation in various tissues. This distribution is vital for its efficacy as a therapeutic agent .

Subcellular Localization

The localization patterns of this compound are determined by targeting signals or post-translational modifications. These localization patterns are critical for the compound's activity since they dictate its interactions with biomolecules within specific cellular compartments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves coupling 4-aminobenzenesulfonyl chloride with 2-methoxyaniline under basic conditions (e.g., NaOH or triethylamine). Solvents like dichloromethane or DMF are used to enhance solubility. Optimization includes:

  • Temperature : Room temperature to 60°C to balance reaction rate and side-product formation.
  • Base selection : Triethylamine minimizes hydrolysis compared to stronger bases like NaOH .
  • Purification : Recrystallization from ethanol or column chromatography for high purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • NMR :

  • ¹H NMR : Aromatic protons appear as multiplets (δ 6.5–8.0 ppm). The methoxy group shows a singlet (~δ 3.8 ppm).
  • ¹³C NMR : Sulfonamide carbonyl at ~δ 165 ppm; methoxy carbon at ~δ 55 ppm.
    • IR : Sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹.
    • Cross-validation with computational tools (e.g., ACD/Labs) ensures accuracy .

Q. What solvents and pH conditions are optimal for solubility studies of this sulfonamide?

  • Solubility : Moderate in DMSO and DMF; low in water. Adjust pH to 7–8 for aqueous stability.
  • pH-dependent stability : Acidic conditions may protonate the amino group, altering reactivity. Use buffered solutions (e.g., PBS) for biological assays .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s bioactivity, and what computational tools validate these effects?

  • Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) enhance membrane permeability, while sulfonamide groups improve target binding.
  • Computational Methods :

  • Molecular docking (AutoDock Vina) : Predict binding affinity to enzymes like carbonic anhydrase.
  • QSAR models : Correlate substituent hydrophobicity (logP) with antimicrobial activity .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Root Causes : Varied reagent purity, solvent polarity, or catalytic traces.
  • Solutions :

  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., time, temperature).
  • In-line analytics (HPLC-MS) : Monitor intermediate formation to troubleshoot low yields .

Q. How does crystallographic data inform polymorphism and stability in solid-state formulations?

  • X-ray Diffraction : Reveals hydrogen-bonding networks (e.g., N-H···O=S interactions) that stabilize crystal lattices.
  • Polymorphism Screening : Use solvent/antisolvent methods to identify stable polymorphs for drug development .

Q. Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Challenges : Overlapping HPLC peaks from byproducts (e.g., unreacted sulfonyl chloride).
  • Solutions :

  • UHPLC with PDA detection : Enhance resolution using C18 columns (1.7 µm particles).
  • Mass spectrometry : Confirm impurity structures via fragmentation patterns .

Q. How are kinetic studies designed to elucidate sulfonamide reaction mechanisms?

  • Experimental Setup :

  • Pseudo-first-order conditions : Excess amine to isolate sulfonyl chloride reactivity.
  • Stopped-flow spectroscopy : Monitor intermediate formation at millisecond resolution.
    • Data Analysis : Arrhenius plots to determine activation energy .

Properties

IUPAC Name

4-amino-N-(2-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXWZQQQBVBPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342176
Record name 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-84-4
Record name 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(RK1-1-27C II) I This compound was prepared according to the procedure described for compound 12a except using 11e to obtain required the product as a white solid (85 mg, 57%). Mp not determined; 1H NMR (400 MHz, CDCl3) δ 7.47 (d, J=8.6 Hz, 2H), 7.42 (dd, J=7.8, 1.1 Hz, 1H), 7.19 (br s, 1H), 6.96-6.89 (m, 2H), 6.81 (td, J=7.8, 1.1 Hz, 1H), 6.67 (dd, J=8.2, 1.1 Hz, 1H), 6.49 (d, J=8.6 Hz, 2H), 3.60 (s, 3H).
[Compound]
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II
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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